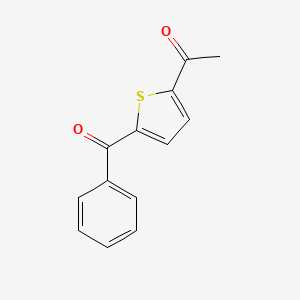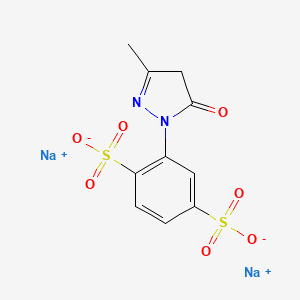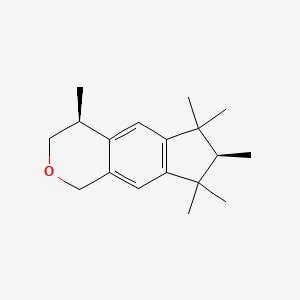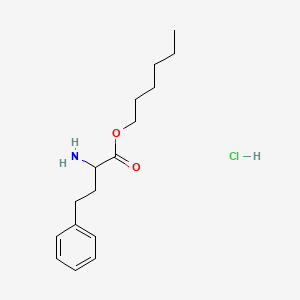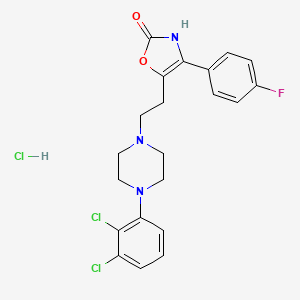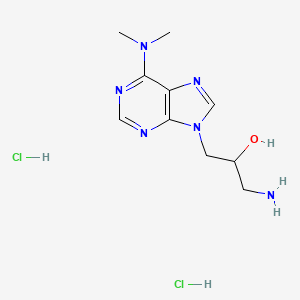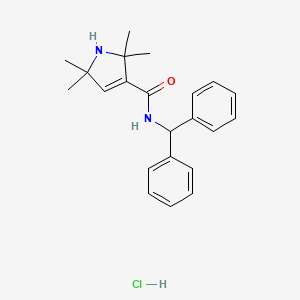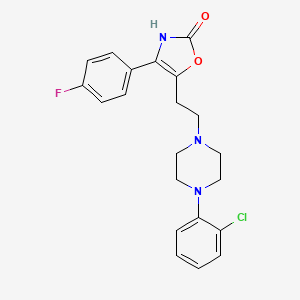
N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid is a complex compound composed of multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(2-aminoethyl)ethane-1,2-diamine: This component can be synthesized by reacting 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction typically occurs in a tubular reactor at temperatures between 150-250°C and pressures around 392.3 kPa.
1-chlorohexadecane: This can be prepared by the chlorination of hexadecane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction is typically carried out at room temperature.
2-(chloromethyl)oxirane: This component can be synthesized by the epoxidation of allyl chloride using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Octadecanoic acid: Commonly known as stearic acid, it can be obtained from the hydrolysis of animal fats or vegetable oils. The hydrolysis is typically carried out using a strong acid or base at elevated temperatures.
Industrial Production Methods
The industrial production of these components involves large-scale chemical processes with optimized reaction conditions to maximize yield and purity. For example, the production of N’-(2-aminoethyl)ethane-1,2-diamine may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and alkyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the oxirane ring and the carbonyl group of octadecanoic acid. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro groups. Common nucleophiles include hydroxide ions, amines, and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted amines, alcohols, and thiols.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis due to its multiple functional groups. It can be used to synthesize complex molecules and polymers.
Biology
In biological research, the compound can be used as a cross-linking agent for proteins and nucleic acids. It can also be used to study the effects of various functional groups on biological activity.
Medicine
Industry
In the industrial sector, the compound can be used as a surfactant, emulsifier, and corrosion inhibitor. It is also used in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of this compound depends on its interaction with various molecular targets. For example, the amine groups can form hydrogen bonds with biological molecules, while the oxirane ring can undergo ring-opening reactions with nucleophiles. The chloro groups can participate in substitution reactions, and the carboxylic acid group can form esters and amides.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Similar structure with multiple amine groups.
Hexadecyl chloride: Similar alkyl chain with a chloro group.
Epichlorohydrin: Similar oxirane ring with a chloro group.
Stearic acid: Similar long-chain carboxylic acid.
Uniqueness
The uniqueness of N’-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and applications. This makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
73018-50-5 |
|---|---|
Fórmula molecular |
C41H87Cl2N3O3 |
Peso molecular |
741.1 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C16H33Cl.C4H13N3.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;5-1-3-7-4-2-6;4-1-3-2-5-3/h2-17H2,1H3,(H,19,20);2-16H2,1H3;7H,1-6H2;3H,1-2H2 |
Clave InChI |
TXKNTPHOFURUBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCl.C1C(O1)CCl.C(CNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





